4-Hydroxy-4-pyridin-3-yl-cyclohexanone
Description
4-Hydroxy-4-pyridin-3-yl-cyclohexanone is a bicyclic organic compound featuring a cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a pyridin-3-yl moiety. The pyridine ring contributes to its polarity and hydrogen-bonding capabilities, while the cyclohexanone scaffold offers conformational flexibility, making it a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-hydroxy-4-pyridin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-5-11(14,6-4-10)9-2-1-7-12-8-9/h1-2,7-8,14H,3-6H2 |
InChI Key |
HAGVABCNUUSLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CN=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogues of 4-Hydroxy-4-pyridin-3-yl-cyclohexanone include derivatives with substitutions on the pyridine ring or modifications to the cyclohexanone moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Methoxy and Ethoxy Groups (C₁₂H₁₅NO₃ and C₁₃H₁₇NO₃): These electron-donating groups enhance solubility in polar solvents and may stabilize intermediates during synthesis. Dimethylamino Group (C₁₃H₁₈N₂O): Introduces basicity, altering reactivity in acid-catalyzed reactions. The increased nitrogen content may facilitate coordination with metal catalysts in cross-coupling reactions .
Synthetic Feasibility: Ethoxy and methoxy derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling, with LookChem reporting optimized routes for high yields . The dimethylamino variant may require reductive amination or Mannich reactions, leveraging the amine’s nucleophilicity .
Research and Application Insights
- Pharmaceutical Relevance: Methoxy and ethoxy analogues are frequently employed as intermediates in antiviral or anticancer drug synthesis. For example, 4-Hydroxy-4-methylcyclohexanone (HY-W036733) is used to synthesize trans-4-amino-1-methylcyclohexanol, a key intermediate in central nervous system therapeutics .
- Crystallography : SHELX software has been widely used for structural elucidation of similar compounds, though its application here is inferred .
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